molecular formula C12H19ClN4O B1398379 1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220039-26-8

1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No. B1398379
M. Wt: 270.76 g/mol
InChI Key: JMSUEUSHWFPNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H19ClN4O and its molecular weight is 270.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to “1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” have been synthesized and structurally analyzed in various studies. For instance, Bawa et al. (2010) synthesized and analyzed the structure of a related compound using spectroscopic methods, highlighting the significance of such compounds in pharmacology and chemistry (Bawa et al., 2010). Similarly, Koshetova et al. (2022) synthesized novel pyrazolo[4,3-c]pyridine derivatives, providing insights into the chemical properties and potential applications of these compounds (Koshetova et al., 2022).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of a compound analogous to “1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” with cannabinoid receptors, using molecular orbital methods and pharmacophore models. This study provides insights into how such compounds could interact with biological targets (Shim et al., 2002).

Antimicrobial and Antimycobacterial Activities

Research by Sidhaye et al. (2011) focused on the synthesis of nicotinic acid hydrazide derivatives, a category to which “1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” belongs. The study revealed these compounds' potential antimycobacterial activities, suggesting possible applications in treating bacterial infections (Sidhaye et al., 2011).

Anticancer Properties

Hafez et al. (2016) synthesized pyrazole derivatives with potential anticancer properties. This research contributes to understanding the role compounds like “1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” may play in cancer treatment (Hafez et al., 2016).

properties

IUPAC Name

piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11;/h13H,1-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUEUSHWFPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 6
1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

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